molecular formula C24H26N2O6 B11156847 5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one

5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one

Cat. No.: B11156847
M. Wt: 438.5 g/mol
InChI Key: QYGYLQGCOIISPM-UHFFFAOYSA-N
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Description

5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core with various functional groups, including hydroxy, trimethyl, and trimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate signaling pathways, or interact with cellular receptors to exert its effects. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects, or modulate inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]chromen-2-one

InChI

InChI=1S/C24H26N2O6/c1-11-7-20-22(12(2)13(3)24(28)32-20)23(27)21(11)16-9-15(25-26-16)14-8-18(30-5)19(31-6)10-17(14)29-4/h7-8,10,15,25,27H,9H2,1-6H3

InChI Key

QYGYLQGCOIISPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=CC(=C(C=C4OC)OC)OC)O

Origin of Product

United States

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